molecular formula C11H14N2O2S B13953453 Methyl 4-cyclobutyl-2-(methylthio)pyrimidine-5-carboxylate

Methyl 4-cyclobutyl-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B13953453
M. Wt: 238.31 g/mol
InChI Key: MUPVITVPFKFVLC-UHFFFAOYSA-N
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Description

Methyl 4-cyclobutyl-2-(methylthio)pyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a cyclobutyl group, a methylthio group, and a carboxylate ester group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyclobutyl-2-(methylthio)pyrimidine-5-carboxylate typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the reaction of 4-cyclobutyl-2-(methylthio)pyrimidine with methyl chloroformate under basic conditions to form the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclobutyl-2-(methylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-cyclobutyl-2-(methylthio)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-cyclobutyl-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: Similar structure with an ethyl group instead of a methyl group.

    4-Chloro-2-methylthiopyrimidine: Contains a chloro group instead of a cyclobutyl group.

    2,4-Disubstituted pyrimidines: Various substitutions on the pyrimidine ring.

Uniqueness

Methyl 4-cyclobutyl-2-(methylthio)pyrimidine-5-carboxylate is unique due to the presence of the cyclobutyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

methyl 4-cyclobutyl-2-methylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H14N2O2S/c1-15-10(14)8-6-12-11(16-2)13-9(8)7-4-3-5-7/h6-7H,3-5H2,1-2H3

InChI Key

MUPVITVPFKFVLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2CCC2)SC

Origin of Product

United States

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